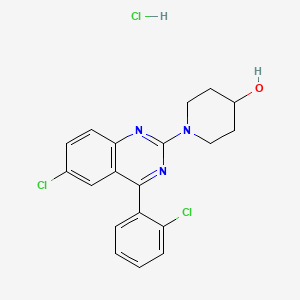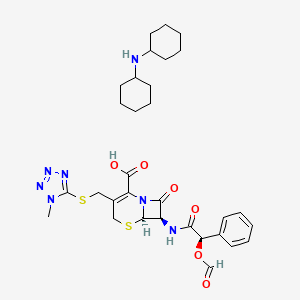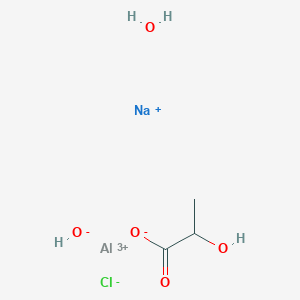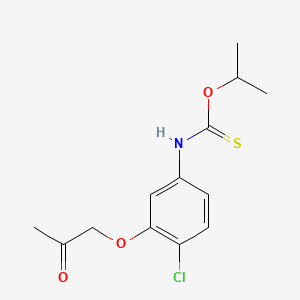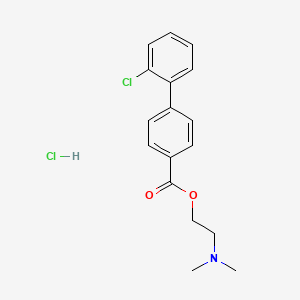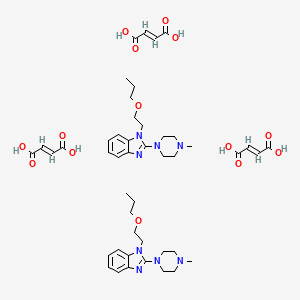
Pirbuterol, (R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pirbuterol, ®-, also known as ®-6-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)pyridin-3-ol, is a short-acting β2 adrenergic receptor agonist. It is primarily used as a bronchodilator in the treatment of asthma and other respiratory conditions. Pirbuterol is available as pirbuterol acetate in a breath-activated metered-dose inhaler .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pirbuterol, ®-, involves several steps, starting from pyridine derivatives. One common method includes the reaction of 3-hydroxypyridine with formaldehyde and a secondary amine, followed by reduction and subsequent reactions to introduce the tert-butylamino group .
Industrial Production Methods
Industrial production of Pirbuterol, ®-, typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Pirbuterol, ®-, undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or sulfonates are used under basic or acidic conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Pirbuterol, ®-, can yield ketones or aldehydes, while reduction can regenerate the original alcohol .
Wissenschaftliche Forschungsanwendungen
Pirbuterol, ®-, has several scientific research applications:
Chemistry: Used as a model compound to study β2 adrenergic receptor agonists and their interactions.
Biology: Investigated for its effects on cellular signaling pathways and receptor binding.
Medicine: Extensively studied for its therapeutic effects in asthma and other respiratory conditions.
Industry: Used in the development of inhalation devices and formulations for respiratory therapies
Wirkmechanismus
Pirbuterol, ®-, exerts its effects by stimulating β2 adrenergic receptors, leading to the activation of intracellular adenyl cyclase. This enzyme catalyzes the conversion of adenosine triphosphate (ATP) to cyclic-3’,5’-adenosine monophosphate (cAMP). Increased cAMP levels result in the relaxation of bronchial smooth muscle and inhibition of the release of mediators of immediate hypersensitivity from cells, particularly mast cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Salbutamol: Another short-acting β2 adrenergic receptor agonist used as a bronchodilator.
Terbutaline: Similar in action to Pirbuterol, ®-, but with different pharmacokinetic properties.
Isoproterenol: A non-selective β adrenergic agonist with both β1 and β2 activity
Uniqueness
Pirbuterol, ®-, is unique due to its specific β2 adrenergic receptor selectivity and its availability as a breath-activated metered-dose inhaler. This formulation provides ease of use and effective delivery of the medication to the lungs .
Eigenschaften
CAS-Nummer |
912804-60-5 |
|---|---|
Molekularformel |
C12H20N2O3 |
Molekulargewicht |
240.30 g/mol |
IUPAC-Name |
6-[(1R)-2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)pyridin-3-ol |
InChI |
InChI=1S/C12H20N2O3/c1-12(2,3)13-6-11(17)8-4-5-10(16)9(7-15)14-8/h4-5,11,13,15-17H,6-7H2,1-3H3/t11-/m1/s1 |
InChI-Schlüssel |
VQDBNKDJNJQRDG-LLVKDONJSA-N |
Isomerische SMILES |
CC(C)(C)NC[C@H](C1=NC(=C(C=C1)O)CO)O |
Kanonische SMILES |
CC(C)(C)NCC(C1=NC(=C(C=C1)O)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





